
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine
Overview
Description
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine, also known as 4-chloro-N-methyl-thiazol-2-amine, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a derivative of thiazole, and it is an important building block for the synthesis of a variety of compounds.
Scientific Research Applications
Multi-stimuli Responsive Materials
A study by Xiao-lin Lu and M. Xia (2016) introduced a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, which demonstrated significant multi-stimuli responsiveness. This half-cut cruciform structure, prepared via Suzuki coupling and Wittig reaction, exhibits morphology-dependent fluorochromism, showing potential as a security ink without the need for a covering reagent due to its intense solid-state emission and mechano-chromic activity Xiao-lin Lu & M. Xia, 2016.
Molecular Structure and Non-covalent Interactions
Yu Zhang et al. (2018) synthesized 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing 4-chloromethylbenzoyl isothiocyanate and various amines. Their research highlighted the significance of non-covalent interactions such as hydrogen bonds and van der Waals forces in the molecular structure, as elucidated through FT-IR, FT-Raman, NMR, X-ray diffraction, and quantum chemical calculations Yu Zhang et al., 2018.
Corrosion Inhibition
S. Kaya et al. (2016) investigated the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal using quantum chemical parameters and molecular dynamics simulations. Their findings suggest these compounds as effective corrosion inhibitors, with theoretical data aligning well with experimental results S. Kaya et al., 2016.
Antifungal Agents
N. N. Jafar et al. (2017) synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrating significant antifungal effects against Aspergillus terreus and Aspergillus niger. Their study proposed these compounds as potential antifungal agents, with some derivatives showing higher efficacy than others N. N. Jafar et al., 2017.
Mechanism of Action
Target of Action
The primary targets of (4-Chloromethyl-thiazol-2-yl)-phenyl-amineIt is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action of (4-Chloromethyl-thiazol-2-yl)-phenyl-amineThiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.
Biochemical Pathways
The specific biochemical pathways affected by (4-Chloromethyl-thiazol-2-yl)-phenyl-amineThiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, they may be involved in the synthesis of neurotransmitters, such as acetylcholine , if they exhibit neuroprotective activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Chloromethyl-thiazol-2-yl)-phenyl-amineThe solubility of thiazole derivatives in water, alcohol, and ether could potentially impact their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of (4-Chloromethyl-thiazol-2-yl)-phenyl-amineThiazole derivatives are known to have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTZCPPLWMZEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368253 | |
| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine | |
CAS RN |
35199-21-4 | |
| Record name | 4-(Chloromethyl)-N-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35199-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




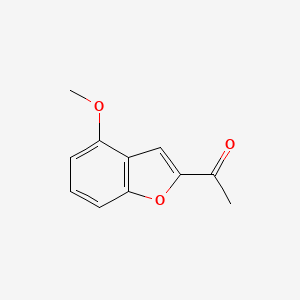


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)
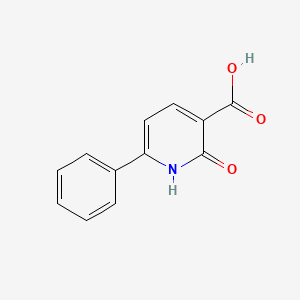
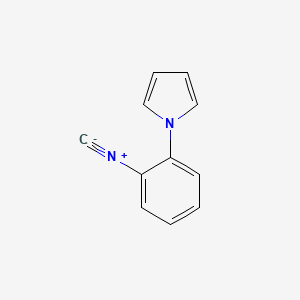
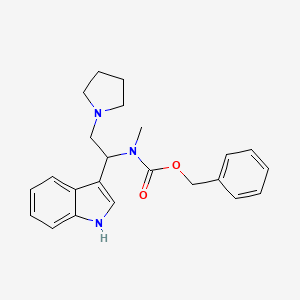
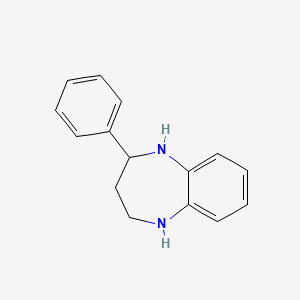
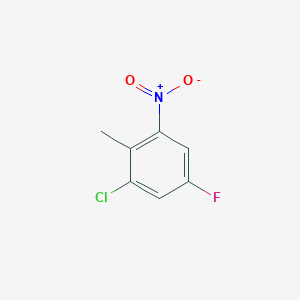
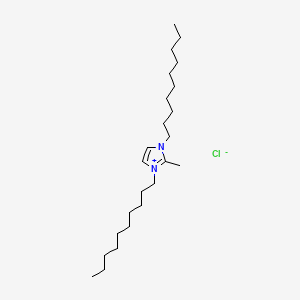

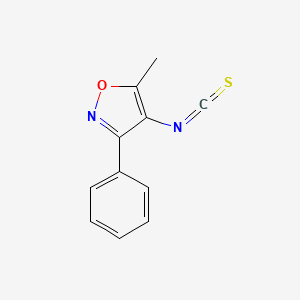
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)